S-Adenosyl-D-homocysteine
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Overview
Description
S-Adenosyl-D-homocysteine is a naturally occurring compound that plays a crucial role in various biological processes. It is formed as a byproduct of the methylation of S-adenosyl-L-methionine, a process that is essential for the transfer of methyl groups to various substrates, including DNA, proteins, and lipids. This compound is involved in the regulation of methylation reactions and is a key intermediate in the metabolism of methionine and homocysteine.
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Adenosyl-D-homocysteine can be synthesized through the enzymatic reaction of adenosine and homocysteine. The enzyme adenosylhomocysteinase catalyzes this reaction, converting adenosine and homocysteine into this compound. This reaction typically occurs under physiological conditions, with the enzyme requiring nicotinamide adenine dinucleotide (NAD+) as a cofactor .
Industrial Production Methods
Industrial production of this compound often involves the use of recombinant DNA technology to produce large quantities of adenosylhomocysteinase. This enzyme is then used to catalyze the synthesis of this compound from adenosine and homocysteine in bioreactors. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature, pH, and substrate concentrations.
Chemical Reactions Analysis
Types of Reactions
S-Adenosyl-D-homocysteine undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by adenosylhomocysteinase, resulting in the formation of homocysteine and adenosine.
Oxidation: The 3’-hydroxyl group of the ribose moiety can be oxidized by enzyme-bound NAD+.
Substitution: The sulfur atom in the homocysteine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Requires adenosylhomocysteinase and NAD+ as a cofactor.
Oxidation: Involves NAD+ as an oxidizing agent.
Substitution: Typically occurs under mild conditions with nucleophilic reagents.
Major Products
Hydrolysis: Produces homocysteine and adenosine.
Oxidation: Results in the formation of a ketone intermediate.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Adenosyl-D-homocysteine has numerous applications in scientific research:
Mechanism of Action
S-Adenosyl-D-homocysteine exerts its effects primarily by inhibiting methylation reactions. It acts as a product inhibitor of S-adenosyl-L-methionine-dependent methyltransferases, preventing the transfer of methyl groups to substrates . This inhibition occurs because this compound binds to the active site of the methyltransferase, blocking the binding of S-adenosyl-L-methionine . The molecular targets include DNA, proteins, and lipids, and the pathways involved are those related to methylation and gene regulation .
Comparison with Similar Compounds
S-Adenosyl-D-homocysteine is similar to other compounds involved in methylation and sulfur metabolism, such as:
S-adenosyl-L-methionine: The methyl donor in methylation reactions.
Homocysteine: A product of this compound hydrolysis and a precursor in methionine metabolism.
Adenosine: Another product of this compound hydrolysis.
Uniqueness
This compound is unique in its dual role as both a product inhibitor of methylation reactions and a key intermediate in methionine and homocysteine metabolism. Its ability to regulate methylation by inhibiting methyltransferases distinguishes it from other related compounds .
Properties
Molecular Formula |
C14H20N6O5S |
---|---|
Molecular Weight |
384.41 g/mol |
IUPAC Name |
(2R)-2-amino-4-[[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m1/s1 |
InChI Key |
ZJUKTBDSGOFHSH-NPLZWRLCSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CSCC[C@H](C(=O)O)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
Origin of Product |
United States |
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